REACTION_CXSMILES
|
O[C:2]1([NH:7][NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.C(O[CH2:12][CH:13]=[C:14]([C:17]#[N:18])[C:15]#[N:16])C.C([OH:21])C>>[OH:21][CH:3]1[CH2:4][CH2:5][CH2:6][CH:2]1[N:7]1[C:17]([NH2:18])=[C:14]([C:15]#[N:16])[C:13]([CH3:12])=[N:8]1
|
Name
|
2-(hydroxycyclopentyl)hydrazine
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
OC1(CCCC1)NN
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC=C(C#N)C#N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 32 hours
|
Duration
|
32 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to approximately 40 ml
|
Type
|
ADDITION
|
Details
|
The solution was diluted with ether (20 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(CCC1)N1N=C(C(=C1N)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |